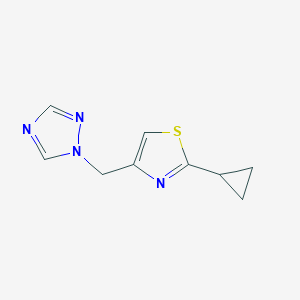

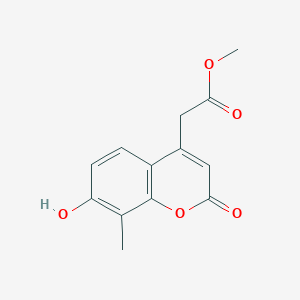

![molecular formula C11H7ClF3N5O2 B2798551 N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitropyrimidine-4,6-diamine CAS No. 450345-38-7](/img/structure/B2798551.png)

N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitropyrimidine-4,6-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Agrochemical Applications

Trifluoromethylpyridines, which share a similar structure with your compound, are widely used in the agrochemical industry . They are used to protect crops from pests . Fluazifop-butyl was the first derivative introduced to the agrochemical market, and since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Trifluoromethyl group-containing compounds are also prevalent in the pharmaceutical industry . Several FDA-approved drugs contain the trifluoromethyl group . These compounds exhibit numerous pharmacological activities .

Veterinary Applications

In addition to human medicine, trifluoromethyl derivatives are also used in the veterinary industry . Five pharmaceutical and two veterinary products containing the trifluoromethyl moiety have been granted market approval .

Synthesis of Active Ingredients

The compound can be used as a key structural motif in the synthesis of active ingredients in agrochemical and pharmaceutical products .

Intermediate in Chemical Reactions

The compound can serve as an intermediate in chemical reactions. For example, 2-chloro-5-(trifluoromethyl)pyridine, a key intermediate for the synthesis of fluazifop, can be obtained in good yield via a simple one-step reaction .

Synthesis of Derivatives

The compound can be used in the synthesis of derivatives, such as 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives .

Mécanisme D'action

Target of Action

The primary target of N4-[2-Chloro-5-(trifluoromethyl)phenyl]-5-nitropyrimidine-4,6-diamine is Thymidylate synthase . Thymidylate synthase is an enzyme that plays a crucial role in the synthesis of deoxythymidine monophosphate (dTMP), which is essential for DNA replication and repair .

Mode of Action

It is believed to interact with its target, thymidylate synthase, and inhibit its function . This inhibition could lead to a decrease in the synthesis of dTMP, thereby affecting DNA replication and repair .

Biochemical Pathways

The compound’s action primarily affects the DNA synthesis pathway by inhibiting Thymidylate synthase . This inhibition disrupts the conversion of deoxyuridine monophosphate (dUMP) to dTMP, a critical step in DNA synthesis . The downstream effects of this disruption could include impaired DNA replication and repair, leading to cell cycle arrest and potentially cell death .

Pharmacokinetics

Factors such as absorption, distribution, metabolism, and excretion (adme) would significantly impact the compound’s bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action would likely include disrupted DNA synthesis , leading to cell cycle arrest and potentially cell death . These effects could be beneficial in the context of cancer treatment, where the goal is often to halt the proliferation of cancer cells .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N4-[2-Chloro-5-(trifluoromethyl)phenyl]-5-nitropyrimidine-4,6-diamine. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interaction with its target . .

Propriétés

IUPAC Name |

4-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitropyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClF3N5O2/c12-6-2-1-5(11(13,14)15)3-7(6)19-10-8(20(21)22)9(16)17-4-18-10/h1-4H,(H3,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYQDIKJGNMFIGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)NC2=NC=NC(=C2[N+](=O)[O-])N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClF3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitropyrimidine-4,6-diamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

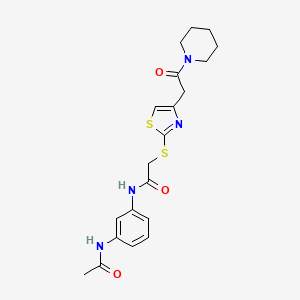

![5-Methyl-2-phenyl-7-(piperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2798472.png)

![1-{4-[(Dimethylamino)methyl]phenyl}ethan-1-one](/img/structure/B2798474.png)

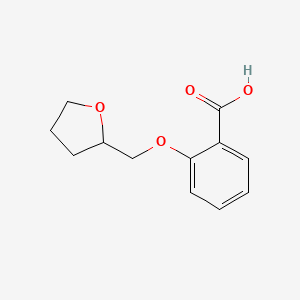

![2-(methylsulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2798475.png)

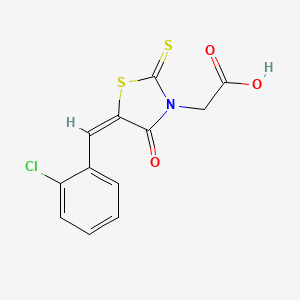

![(Z)-5-(3-phenoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2798476.png)

![2-(2-(4-fluorophenoxy)ethyl)-6-(pyrrolidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2798483.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2798490.png)